molecular formula C17H23NO5 B12830027 (3R,4R)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12830027
M. Wt: 321.4 g/mol
InChI Key: HMAXDKCSXKNKKD-STQMWFEESA-N
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of the tert-butoxycarbonyl (Boc) protecting group and the methoxyphenyl moiety adds to its chemical complexity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-tert-butyl 2-oxo-4-phenylbutanoate and 2-methoxybenzylamine.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved via a nucleophilic substitution reaction where the amine attacks an electrophilic carbon center.

    Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Final Steps: The final steps involve purification and crystallization to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(3R,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13-/m0/s1

InChI Key

HMAXDKCSXKNKKD-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

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